![molecular formula C13H12Cl2N2OS B5716307 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as DTT or Dithiothreitol, is a reducing agent commonly used in biochemistry and molecular biology. It is a small molecule that can break disulfide bonds in proteins and peptides, which makes it a valuable tool in protein research.
作用機序
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide works by breaking disulfide bonds in proteins and peptides. Disulfide bonds are formed between two cysteine residues in a protein, and they play an important role in the stability and function of the protein. By breaking these bonds, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can denature the protein and disrupt its function.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has a number of biochemical and physiological effects. It can affect the activity of enzymes by breaking disulfide bonds in their active sites, which can alter their catalytic activity. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can also affect the folding of proteins, as disulfide bonds play a key role in protein folding. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can affect the stability of proteins, as it can break disulfide bonds that contribute to the overall stability of the protein.
実験室実験の利点と制限
One of the main advantages of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is its ability to break disulfide bonds in proteins and peptides, which makes it a valuable tool in protein research. It is also relatively easy to synthesize and can be stored for long periods of time. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has some limitations. It can be toxic to cells at high concentrations, and it can also react with other thiol-containing compounds in the cell, which can affect the results of experiments.
将来の方向性
There are many future directions for research involving N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide. One area of interest is the development of new reducing agents that can be used in protein research. Another area of interest is the investigation of the effects of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide on different types of proteins and peptides, as well as its effects on different cell types. Finally, there is a need for further research into the mechanisms by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide affects protein structure and function, which could lead to the development of new therapeutic strategies for a variety of diseases.
合成法
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be synthesized through the reaction between thioacetamide and 1,3-dibromopropane. The resulting product is then treated with sodium hydroxide to form N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is widely used in scientific research for a variety of purposes. One of its main applications is in the study of protein structure and function. By breaking disulfide bonds, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be used to denature proteins and peptides, allowing researchers to investigate their properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is also used in the purification of proteins and peptides, as it can help to remove unwanted impurities.
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-7(2)12(18)17-13-16-11(6-19-13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXBBXUXPBPSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
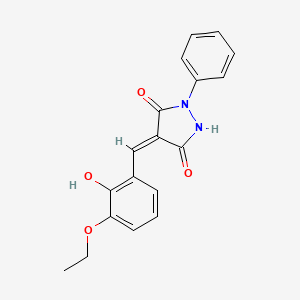
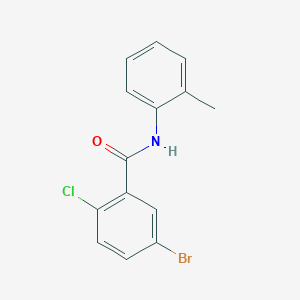
![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
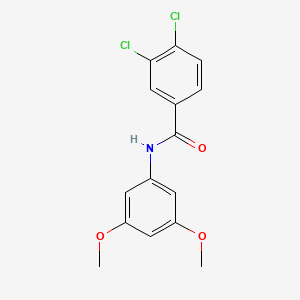
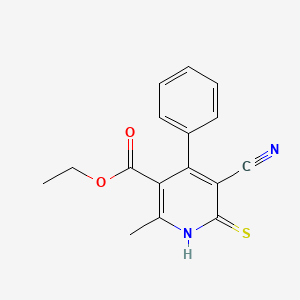
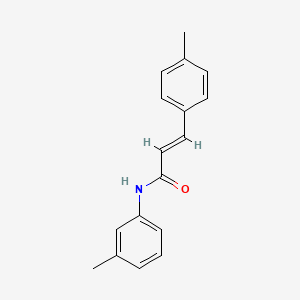
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)